N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound that features both thiazole and thiazepane rings
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting they may interact with a variety of molecular targets .
Mode of Action
Thiazole compounds, in general, are known for their aromaticity, which allows for various types of chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions . This suggests that N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide may interact with its targets through similar mechanisms.
Biochemical Pathways
Thiazole derivatives have been reported to have the potential to activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with a suitable acylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3-thiazol-2-yl)acetamide
- N-(5-methyl-1,3-thiazol-2-yl)benzamide
- N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
Uniqueness
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to the presence of both thiazole and thiazepane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-6-4-11-10(17-6)13-9(15)7-5-16-3-2-8(14)12-7/h4,7H,2-3,5H2,1H3,(H,12,14)(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQYSRDYPSAZOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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